Amlodipine Impurity E

Description

Significance of Impurity Research in Pharmaceutical Science

The study and control of pharmaceutical impurities, a practice known as impurity profiling, is a cornerstone of modern pharmaceutical science and quality assurance. longdom.orgresearchgate.net It involves the identification, quantification, and characterization of impurities present in a drug substance. numberanalytics.comlongdom.org This rigorous process is essential for several reasons:

Patient Safety: Unidentified or poorly controlled impurities can have toxic or undesirable pharmacological effects, posing a risk to patient health. simsonpharma.comnumberanalytics.com

Regulatory Compliance: Global regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of impurities in pharmaceutical products. numberanalytics.comlongdom.org Adherence to these standards is a prerequisite for drug approval and marketing. longdom.org

Product Stability and Shelf-life: Impurity profiling helps in understanding the degradation pathways of a drug. globalpharmatek.com This knowledge is crucial for establishing appropriate storage conditions and determining the shelf-life of the final product. longdom.orgglobalpharmatek.com

Process Optimization: By identifying the source of impurities, manufacturers can refine the synthesis and manufacturing processes to minimize their formation, leading to a more robust and consistent product. globalpharmatek.com

Overview of Amlodipine (B1666008) and its Pharmaceutical Importance

Amlodipine is a widely prescribed medication belonging to the dihydropyridine (B1217469) class of calcium channel blockers. pediatriconcall.comwikipedia.org It is primarily used for the treatment of hypertension (high blood pressure) and angina (chest pain). pediatriconcall.comdrugbank.com Its mechanism of action involves inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. pediatriconcall.comfda.gov This leads to vasodilation (relaxation of blood vessels), a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure. pediatriconcall.comwikipedia.org Amlodipine was patented in 1982 and received approval for medical use in 1990. wikipedia.org It is recognized by the World Health Organization as an essential medicine and was the fifth most commonly prescribed medication in the United States in 2022. wikipedia.org

Contextualization of Amlodipine Impurity E within Amlodipine's Impurity Profile

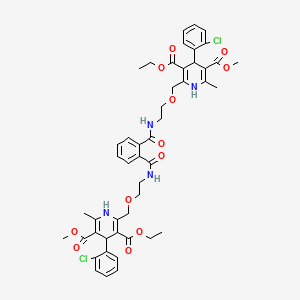

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | diethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | synzeal.com |

| Synonyms | Amlodipine Diethyl Ester; Amlodipine USP Related Compound E | synzeal.comsynthinkchemicals.com |

| CAS Number | 140171-65-9 | synthinkchemicals.com |

| Molecular Formula | C21H27ClN2O5 | synthinkchemicals.com |

| Molecular Weight | 422.9 g/mol | synthinkchemicals.com |

Synthesis and Formation of this compound

The formation of this compound is primarily associated with the synthetic route of Amlodipine. One of the key steps in Amlodipine synthesis involves the deprotection of a phthaloyl group. google.com Incomplete deprotection can lead to the presence of phthaloyl amlodipine as an impurity. google.com It has been proposed that this compound can be formed through the reaction of phthaloyl amlodipine with the Amlodipine base. google.com

Forced degradation studies, which subject the drug substance to stress conditions like acid, base, oxidation, heat, and light, are instrumental in understanding the potential degradation pathways and the formation of impurities. lcms.czresearchgate.net While specific studies detailing the formation of Impurity E under forced degradation are not extensively reported in the provided search results, such studies are crucial for identifying potential degradants. lcms.cz For instance, studies on Amlodipine have shown significant degradation under acidic and basic conditions. lcms.czpsu.edu

Analytical Characterization of this compound

The detection and quantification of this compound rely on sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most prominently cited method for the analysis of Amlodipine and its related impurities. scirp.org

Key analytical methods include:

High-Performance Liquid Chromatography (HPLC): HPLC methods, often using a C18 column and a UV detector, are developed to separate Amlodipine from its various impurities, including Impurity E. researchgate.net Gradient elution is frequently employed to achieve optimal separation of all related substances in a single run. scirp.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the structural elucidation of impurities. LC-MS/MS can provide the molecular weight and fragmentation patterns of this compound, confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of isolated impurities like this compound. google.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, further aiding in its characterization.

Properties

Molecular Formula |

C48H52Cl2N4O12 |

|---|---|

Molecular Weight |

947.8 g/mol |

IUPAC Name |

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylcarbamoyl]benzoyl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C48H52Cl2N4O12/c1-7-65-47(59)41-35(53-27(3)37(45(57)61-5)39(41)31-17-11-13-19-33(31)49)25-63-23-21-51-43(55)29-15-9-10-16-30(29)44(56)52-22-24-64-26-36-42(48(60)66-8-2)40(32-18-12-14-20-34(32)50)38(28(4)54-36)46(58)62-6/h9-20,39-40,53-54H,7-8,21-26H2,1-6H3,(H,51,55)(H,52,56) |

InChI Key |

FYMYJBQRGDPKDG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NCCOCC4=C(C(C(=C(N4)C)C(=O)OC)C5=CC=CC=C5Cl)C(=O)OCC |

Origin of Product |

United States |

Mechanistic Pathways of Amlodipine Impurity E Formation

Synthesis-Related Formation Mechanisms

The formation of Amlodipine (B1666008) Impurity E is intrinsically linked to the synthetic strategies used to manufacture amlodipine. Several factors, from the choice of starting materials to the specific reaction conditions, can influence the generation of this impurity.

Formation During Amlodipine Synthetic Routes

Amlodipine synthesis often involves the Hantzsch pyridine (B92270) synthesis or variations thereof. Impurity E can be generated as a side product during these multi-step sequences. For instance, in syntheses that utilize a phthaloyl-protected aminoethoxy side chain, incomplete deprotection or side reactions involving the protecting group can lead to the formation of related impurities, which may subsequently convert to or be related to Impurity E.

One documented pathway involves the reaction between phthaloyl amlodipine and amlodipine base, particularly at elevated temperatures. google.com This suggests that during the final deprotection step of the phthaloyl group to yield amlodipine, residual protected starting material can react with the newly formed amlodipine to generate Impurity E. google.com

Influence of Starting Materials and Reagents on Impurity E Generation

The purity of starting materials and the choice of reagents play a significant role in the formation of Amlodipine Impurity E. The presence of certain reactive species can either directly lead to the formation of Impurity E or generate other impurities that serve as precursors. For example, the use of certain deprotecting agents for the removal of the phthaloyl group, such as methylamine (B109427) or hydrazine (B178648) hydrate, can influence the impurity profile. google.com While these reagents are intended to remove the protecting group, they can also participate in side reactions if not used under optimized conditions.

Furthermore, impurities within the starting materials themselves can contribute to the formation of a range of side products, including those structurally related to Impurity E.

Impact of Reaction Conditions on Impurity E Yields

The conditions under which the synthesis is performed have a direct impact on the yield of this compound. Key parameters include temperature, reaction time, and the type of solvent used.

| Reaction Parameter | Impact on Impurity E Formation |

| Temperature | Elevated temperatures, especially during the deprotection of phthaloyl amlodipine, can promote the reaction between amlodipine base and remaining phthaloyl amlodipine, leading to increased levels of Impurity E. google.com |

| Reaction Time | Prolonged reaction times may increase the likelihood of side reactions, including the formation of Impurity E. |

| Solvent | The choice of solvent can influence reaction pathways. For instance, the use of alcoholic solvents can lead to transesterification reactions, creating a different set of impurities. google.comgoogle.com While not directly Impurity E, this highlights the sensitivity of the amlodipine structure to reaction conditions. |

This table illustrates the influence of various reaction conditions on the formation of this compound based on available research.

Specific Chemical Transformations Leading to Impurity E (e.g., Transesterification, Phthaloyl Derivative Reactions)

The formation of this compound is a result of specific chemical transformations. A key reaction is the one between phthaloyl amlodipine and amlodipine base. google.com This reaction, occurring under reflux conditions in solvents like ethanol, has been used to synthesize Impurity E for characterization purposes. google.comsmolecule.com This confirms that the presence of both the protected intermediate and the final product under heating can lead to the impurity's formation.

Transesterification is another significant side reaction in amlodipine synthesis, particularly when alcoholic solvents are used. google.comgoogle.com This process involves the exchange of the ester groups on the dihydropyridine (B1217469) ring. While this leads to the formation of other impurities (like diethyl or dimethyl esters), it underscores the reactivity of the ester moieties and the potential for various side products to form under non-optimal conditions. google.comgoogle.com

Degradation-Induced Formation of this compound

Beyond the synthesis process, this compound can also be formed as a degradation product of amlodipine. Stability studies under various stress conditions have provided insights into these pathways.

Stability Studies and Impurity E Generation Under Stress Conditions

Forced degradation studies are crucial for identifying potential degradation products and understanding the stability of a drug substance. An unknown impurity with a mass-to-charge ratio (m/z) corresponding to Impurity E has been detected during accelerated stability analysis of amlodipine maleate (B1232345) at 40°C and 75% relative humidity (RH). researchgate.net This indicates that temperature and humidity can promote the degradation of amlodipine to form Impurity E over time.

While some studies on amlodipine degradation under acidic, basic, and oxidative stress have identified other major degradation products like Impurity D, the formation of Impurity E under specific accelerated conditions highlights its relevance as a potential degradant. lcms.czresearchgate.net The presence of certain excipients in pharmaceutical formulations can also influence the degradation pathways of amlodipine. For instance, reactions with formaldehyde (B43269) originating from excipients have been shown to form other degradation products, emphasizing the importance of drug-excipient compatibility studies. researchgate.netnih.gov

| Stress Condition | Observation |

| Accelerated Stability (40°C/75% RH) | An unknown impurity corresponding to the mass of Impurity E was detected in amlodipine maleate drug substance. researchgate.net |

| Acid Hydrolysis | Primarily forms Impurity D. lcms.czresearchgate.net |

| Base Hydrolysis | Leads to significant degradation, but Impurity E is not reported as a primary product. lcms.czresearchgate.net |

| Oxidative Degradation | Primarily forms Impurity D. lcms.cz |

| Thermal Degradation | Amlodipine showed no major impurities under the tested thermal stress conditions in one study. lcms.cz |

This table summarizes the findings from various stability and forced degradation studies of amlodipine, noting the conditions under which different impurities, including those related to Impurity E, are formed.

Forced Degradation Pathways Leading to this compound

Forced degradation, or stress testing, is a crucial process in pharmaceutical development used to identify potential degradation products and elucidate degradation pathways. In these studies, the drug substance is subjected to conditions more severe than accelerated stability testing, such as high heat, and extremes of pH.

Research involving forced degradation of Amlodipine Besylate has provided insights into its stability profile. In one comprehensive study, Amlodipine Besylate was subjected to hydrolytic, oxidative, thermal, and photolytic stress conditions. nih.govresearchgate.net The results indicated that the drug substance is particularly susceptible to degradation under basic and photolytic conditions. Significant degradation of approximately 43% was observed under basic stress, while photolytic stress accounted for about 5% degradation. nih.govresearchgate.net Acidic and oxidative conditions led to a much smaller degradation of about 1%. nih.govresearchgate.net Notably, no degradation was detected under thermal stress (105°C for 3 days) or combined thermal/humidity conditions. nih.govresearchgate.net

While these studies monitored for a range of impurities, including this compound, the formation of other degradants was more prominent under specific conditions. For instance, considerable degradation of amlodipine was noted under reflux in 0.1 N HCl and 0.1 N NaOH. scirp.org Although Impurity E is often included in the analytical methods for these studies, the literature does not consistently identify it as a major product of these specific forced degradation pathways. nih.govscirp.org Another study suggests that the origin of Impurity E may be linked to the synthesis process itself, specifically from the reaction of Phthaloyl Amlodipine with Amlodipine base, which can occur during the preparation of certain Amlodipine salts. google.com

Table 1: Summary of Forced Degradation Results for Amlodipine Besylate This table is interactive. You can sort and filter the data.

| Stress Condition | Parameters | % Degradation of Amlodipine | Primary Degradation Products Identified | Reference |

| Base Hydrolysis | 0.1 M NaOH, ambient temp, 3 days | 43% | Amlodipine RC F | nih.gov, researchgate.net |

| Photolytic | 200 W-h/m² UVA & 1.2 million lux-h Vis | 5% | Impurity D (Pyridine derivative) | nih.gov, google.com, researchgate.net |

| Acid Hydrolysis | 0.1 M HCl, ambient temp, 3 days | ~1% | Impurity D | nih.gov, researchgate.net, lcms.cz |

| Oxidative | 3% H₂O₂, ambient temp, 3 days | ~1% | Impurity D | nih.gov, researchgate.net, lcms.cz |

| Thermal | 105 °C, 3 days | No degradation observed | Not Applicable | nih.gov, researchgate.net |

| Thermal/Humidity | Not specified | No degradation observed | Not Applicable | nih.gov, researchgate.net |

Influence of Excipient Interactions on Impurity E Formation

Excipients are integral components of pharmaceutical formulations, but they can also interact with the active pharmaceutical ingredient (API), leading to the formation of degradation products. The stability of Amlodipine can be influenced by such interactions, particularly in solid dosage forms. nih.govscirp.org

Investigations into Amlodipine's compatibility with various excipients have revealed specific interactions that lead to degradation. A notable example is the Maillard reaction, a well-known interaction between the primary amine group in the Amlodipine molecule and reducing sugars like lactose. nih.gov Studies have confirmed that mixtures containing Amlodipine Besylate, lactose, magnesium stearate, and water can induce instability, resulting in the formation of Amlodipine besylate glycosyl. nih.govscirp.org

Another identified excipient interaction involves the presence of formaldehyde as a reactive impurity in excipients. Research has shown that Amlodipine can react with formaldehyde to form a new degradation product, identified as 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-(morpholin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate. nih.gov This impurity was observed during accelerated stability analysis (40°C/75% RH) of multi-component tablets. nih.gov

However, the available scientific literature does not establish a direct link between common excipient interactions and the formation of this compound. While excipients can cause Amlodipine to degrade, the resulting products are typically specific adducts like the glycosyl or morpholinyl derivatives, rather than Impurity E. nih.govnih.gov This suggests that the presence of Impurity E in a final drug product is less likely to be caused by interactions with commonly used excipients.

Photolytic, Oxidative, and Hydrolytic Degradation Contributing to Impurity E

The intrinsic stability of the Amlodipine molecule is challenged by exposure to light, oxygen, and water, leading to degradation through photolytic, oxidative, and hydrolytic pathways, respectively.

Hydrolytic Degradation: Amlodipine's stability is pH-dependent. It is susceptible to hydrolysis, particularly under alkaline conditions. ijpsr.com Forced degradation studies show that Amlodipine degrades significantly in basic solutions, with one study reporting 43% degradation in 0.1 M NaOH. nih.govresearchgate.net Acidic conditions also cause degradation, but to a much lesser extent (~1% in 0.1 M HCl). nih.govresearchgate.net The primary degradation product identified under both acidic and oxidative stress is often Amlodipine Impurity D, the pyridine analogue of Amlodipine. lcms.cz Under basic stress, other degradants such as Amlodipine RC F have been identified. nih.gov There is limited evidence to suggest that this compound is a significant product of hydrolytic degradation.

Oxidative Degradation: Amlodipine is susceptible to oxidation. ijpsr.com Stress testing with oxidizing agents like hydrogen peroxide results in degradation. lcms.cz The major and well-documented product of this oxidative pathway is the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative, known as Amlodipine Impurity D. google.comgoogle.comlcms.cz The formation of Impurity D is a known stability concern for Amlodipine formulations. google.com The literature does not indicate that this compound is a primary product of oxidative stress.

Photolytic Degradation: Exposure to light, particularly UV radiation, is a known cause of Amlodipine degradation. psu.edunih.gov This photodegradation is a significant pathway, with studies showing degradation levels of 5% to over 30% depending on the conditions and duration of light exposure. nih.govresearchgate.netpsu.edu The principal photoproduct formed is consistently identified as Amlodipine Impurity D. google.comnih.govresearchgate.netceon.rs The conversion of the dihydropyridine ring to a pyridine ring is the main transformation. nih.gov While comprehensive analyses have identified numerous minor photoproducts, this compound is not reported as one of them. nih.gov

Table 2: Summary of Major Degradation Products from Specific Pathways This table is interactive. You can sort and filter the data.

| Degradation Pathway | Stress Condition | Major Degradation Product(s) | Reference |

| Hydrolytic (Alkaline) | Base (e.g., NaOH) | Amlodipine RC F | nih.gov |

| Hydrolytic (Acidic) | Acid (e.g., HCl) | Amlodipine Impurity D | lcms.cz |

| Oxidative | Oxidizing Agent (e.g., H₂O₂) | Amlodipine Impurity D | google.com, google.com, lcms.cz |

| Photolytic | UV/Visible Light | Amlodipine Impurity D | google.com, researchgate.net, ceon.rs, nih.gov |

| Excipient Interaction | Lactose + Water | Amlodipine besylate glycosyl | nih.gov, scirp.org |

| Excipient Interaction | Formaldehyde | Morpholinyl derivative | nih.gov |

Advanced Analytical Methodologies for Amlodipine Impurity E

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly liquid chromatography, remains the cornerstone for the analysis of pharmaceutical impurities. The successful resolution of Amlodipine (B1666008) Impurity E from the Amlodipine API and other related substances is critical for accurate quantification and compliance with regulatory limits set by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for the analysis of Amlodipine and its impurities. The development of a robust, selective, and sensitive RP-HPLC method is a multi-step process involving the careful optimization of several key parameters.

The mobile phase is a critical factor governing the retention and selectivity of analytes in RP-HPLC. For Amlodipine Impurity E, the mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727).

Buffer pH and Composition: The pKa values of Amlodipine and Impurity E are crucial considerations. The primary amine group in both molecules means they are basic and will be protonated at acidic pH. Operating the mobile phase at a pH between 3.0 and 4.0, using buffers like potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate, ensures that the analytes are in their ionized form. This leads to consistent retention behavior, improved peak shape, and prevents interactions with residual silanols on the stationary phase.

Gradient Elution: Due to the range of polarities among Amlodipine and its various impurities, an isocratic elution is often insufficient for achieving baseline separation of all components within a reasonable runtime. A gradient elution program, where the concentration of the organic modifier (acetonitrile) is gradually increased over time, is essential. A shallow gradient is typically required to resolve the structurally similar this compound from the main Amlodipine peak.

The following table illustrates a representative gradient elution program designed for the separation of this compound.

| Time (minutes) | Aqueous Buffer (%) | Acetonitrile (%) | Flow Rate (mL/min) | Comment |

|---|---|---|---|---|

| 0.0 | 70 | 30 | 1.0 | Initial conditions for sample injection. |

| 20.0 | 50 | 50 | 1.0 | Shallow gradient to elute and separate Impurity E from Amlodipine. |

| 25.0 | 30 | 70 | 1.0 | Steeper gradient to elute any late-eluting, non-polar impurities. |

| 26.0 | 70 | 30 | 1.0 | Return to initial conditions. |

| 30.0 | 70 | 30 | 1.0 | Column re-equilibration. |

The choice of stationary phase is paramount for achieving the required selectivity between Amlodipine and its isomeric Impurity E.

Column Chemistry: Octadecylsilane (C18) columns are the most widely used stationary phases for this separation. The hydrophobic interactions between the alkyl chains of the C18 phase and the analytes are the primary retention mechanism. High-purity silica (B1680970) with effective end-capping is crucial to minimize peak tailing for the basic analytes.

Impact of Isomerism: Amlodipine and Impurity E are positional isomers, differing only in the placement of the methyl and ethyl ester groups on the dihydropyridine (B1217469) ring. This subtle structural difference results in very similar hydrophobicity, making their separation challenging on standard C18 phases. Columns with high carbon load and surface area are generally preferred to maximize hydrophobic interactions and enhance resolution.

Alternative Chemistries: To improve selectivity, alternative stationary phases can be explored. A Phenyl-Hexyl phase, for instance, offers different selectivity through pi-pi interactions with the aromatic rings of the analytes. This can alter the elution order or improve the resolution between the critical isomeric pair.

The table below summarizes the impact of different column parameters on the separation.

| Parameter | Typical Specification | Impact on Impurity E Separation |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilane) | Primary choice providing hydrophobic retention. Resolution is highly dependent on other method parameters. |

| Particle Size | ≤ 3.5 µm | Smaller particles increase column efficiency and resolution, but also increase backpressure. |

| Pore Size | 100 - 120 Å | Appropriate for small molecules like Amlodipine and its impurities, allowing free access to the bonded phase. |

| End-capping | Yes (e.g., with TMS) | Essential to mask residual silanol (B1196071) groups, which can cause severe peak tailing for the basic Impurity E. |

This compound contains a dihydropyridine chromophore, making it amenable to ultraviolet (UV) detection.

UV Detection: The UV spectrum of Amlodipine and its related impurities shows two main absorption maxima, one around 237-239 nm and another around 360 nm. Detection is typically performed at the higher wavelength maximum (e.g., 237 nm) as it provides a greater response and thus higher sensitivity, which is critical for quantifying impurities at low levels (e.g., 0.1%).

Photodiode Array (PDA) Detection: While a single-wavelength UV detector is sufficient for quantification, a Photodiode Array (PDA) detector offers significant advantages. A PDA detector acquires the entire UV-Vis spectrum for every point in the chromatogram. This capability is invaluable for:

Peak Purity Analysis: The purity of the this compound peak can be assessed by comparing spectra across the peak. A non-homogenous peak indicates the presence of a co-eluting substance.

Peak Identification: The acquired spectrum of an unknown peak can be compared against a reference standard spectrum of this compound stored in a spectral library, aiding in confirmatory identification.

Method Development: During method development, PDA helps in tracking peaks and ensuring that the correct impurity is being monitored as method parameters are changed.

To develop a truly robust analytical method that performs reliably over its lifecycle, a systematic approach like Design of Experiments (DoE) is employed. This approach, central to the Quality by Design (QbD) paradigm, moves away from the traditional one-factor-at-a-time (OFAT) optimization.

For the separation of this compound, DoE can be used to simultaneously study the effects of multiple method parameters and their interactions.

Critical Method Parameters (CMPs): Factors that can significantly impact the separation are identified. These may include mobile phase pH, column temperature, gradient slope, and flow rate.

Critical Quality Attributes (CQAs): The desired outcomes of the method are defined. For Impurity E, the most critical CQA is typically the resolution (Rs) between the Impurity E peak and the main Amlodipine peak. Other CQAs could be the tailing factor of the Impurity E peak and the total analysis time.

Statistical Design: A statistical model (e.g., Box-Behnken, Central Composite Design) is used to create a set of experiments where the CMPs are varied systematically.

Modeling and Optimization: The results from these experiments are used to build a mathematical model that describes the relationship between the CMPs and CQAs. This model can then be used to identify a "design space"—a multidimensional region of operating conditions within which the method is guaranteed to meet the CQA requirements.

A hypothetical DoE setup for optimizing the separation of this compound is shown below.

| Category | Item |

|---|---|

| Factors (CMPs) | A: Mobile Phase pH (e.g., 3.0 - 3.8) |

| B: Column Temperature (°C) (e.g., 30 - 40) | |

| C: Gradient Time (min) (e.g., 15 - 25) | |

| Responses (CQAs) | R1: Resolution between Amlodipine and Impurity E (Target: >2.0) |

| R2: Tailing Factor of Impurity E (Target: <1.5) |

While RP-HPLC is the standard, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an orthogonal separation mechanism that can be highly advantageous for polar compounds like this compound.

In contrast to RP-HPLC, HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small percentage of an aqueous or polar modifier. Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.

For this compound, HILIC could provide benefits such as:

Orthogonal Selectivity: HILIC separates compounds based on their polarity/hydrophilicity. Since Impurity E is a polar molecule, it would be well-retained under HILIC conditions. This different selectivity profile could effectively resolve Impurity E from other impurities (especially polar ones) that may co-elute in a reversed-phase system.

Enhanced MS Sensitivity: The high organic content of the HILIC mobile phase promotes efficient desolvation and ionization in the mass spectrometer source, potentially leading to enhanced sensitivity if LC-MS is used for identification or trace-level quantification.

Alternative Separation Strategy: If a robust separation proves impossible to achieve with RP-HPLC due to co-elution with other impurities or formulation excipients, HILIC provides a powerful alternative analytical approach.

A typical HILIC system for Impurity E analysis would involve an amide or silica column with a mobile phase gradient starting at high acetonitrile concentration (e.g., 95%) and decreasing to a lower concentration (e.g., 80%) to elute the retained polar analytes.

Ultra-Performance Liquid Chromatography (UPLC) in this compound Analysis

Ultra-Performance Liquid Chromatography (UPLC) stands out as a rapid and sensitive method for the separation and determination of impurities in amlodipine. This technique utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for higher resolution, faster run times, and improved sensitivity compared to traditional HPLC.

A stability-indicating UPLC method has been developed for the comprehensive separation of amlodipine and its related substances, including Impurity E. nih.gov These methods are designed to resolve the main active pharmaceutical ingredient (API) from all significant degradation products and process-related impurities. nih.govresearchgate.net For instance, one method successfully separated European Pharmacopoeia (Ph. Eur.) related substances of amlodipine, such as impurities A, B, D, E, F, and G, from the parent drug and other compounds in a combination dosage form. nih.gov The specificity of UPLC methods is confirmed through peak purity tests, which ensure that there is no co-elution of degradation products with the principal peaks. nih.gov

The typical instrumentation involves a UPLC system equipped with a photodiode array (PDA) detector, which allows for monitoring at multiple wavelengths. For the analysis of amlodipine and its impurities, detection wavelengths are often set around 237 nm, 225 nm, or 360 nm, depending on the specific impurity's chromophore. nih.govijpsdronline.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters Acquity UPLC BEH Phenyl (2.1 x 75 mm), 1.7 µm | ijpsdronline.com |

| Mobile Phase A | 10 mM Phosphate Buffer (pH 3.0) : Acetonitrile (95:5 v/v) | ijpsdronline.com |

| Mobile Phase B | 10 mM Phosphate Buffer (pH 3.0) : Acetonitrile (10:90 v/v) | ijpsdronline.com |

| Flow Rate | 0.3 mL/min | researchgate.netijpsdronline.com |

| Column Temperature | 40 °C | researchgate.nethpst.cz |

| Detection Wavelength | 237 nm | ijpsdronline.com |

Thin-Layer Chromatography (TLC) for Qualitative Assessment of this compound

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative assessment of impurities in amlodipine. While it is not typically used for precise quantification in modern pharmaceutical analysis, it remains a useful technique for routine purity tests and for detecting the presence of related substances. google.comgoogleapis.com

The European Pharmacopoeia has included TLC methods for testing related substances in amlodipine. google.com The process involves dissolving a sample of amlodipine in a suitable solvent and applying it to a TLC plate alongside reference standards of known impurities. googleapis.com The plate is then developed in a mobile phase, and the resulting spots are visualized. The presence of Impurity E can be determined by comparing the Retention factor (Rf) value of any secondary spot in the sample chromatogram to that of the this compound reference standard. googleapis.com This technique is particularly useful as a straightforward assay for screening batches of amlodipine or its intermediates for the presence of various potential impurities. googleapis.comsigmaaldrich.com

Preparative Chromatography for Isolation of this compound

The isolation of impurities is a critical step for their definitive structural characterization. Preparative chromatography is the method of choice for obtaining pure standards of impurities like this compound from synthesis or degradation mixtures. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are commonly employed. google.comresearchgate.net

In several studies, unknown impurities detected during HPLC analysis were subsequently isolated using preparative HPLC. researchgate.netresearchgate.net The process involves scaling up an analytical HPLC method to a preparative scale, allowing for the collection of fractions containing the impurity of interest. These isolated fractions are then concentrated, and the purified impurity can be subjected to spectroscopic analysis for structural elucidation. researchgate.net For example, an unknown impurity that formed during forced degradation studies of amlodipine was successfully isolated by preparative HPLC. researchgate.net

In another instance, a previously unknown impurity, which was later designated as this compound, was isolated by flash chromatography using an ethyl acetate/hexanes solvent system as the eluent. google.com This isolation was necessary because existing processes were insufficient to reduce the level of this specific impurity in amlodipine mesylate to within acceptable limits. google.com

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Once isolated, this compound requires comprehensive spectroscopic and spectrometric analysis to confirm its chemical structure. This process is fundamental to understanding its formation and ensuring the quality of the final drug product.

Mass Spectrometry (MS and MS/MS) for this compound Structural Characterization

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is an indispensable tool for the structural characterization of pharmaceutical impurities. nih.gov During stability studies of amlodipine maleate (B1232345), an unknown impurity with a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 392.2 was detected by LC-MS. researchgate.net This impurity was later identified as this compound.

MS/MS studies are crucial for elucidating the structure by fragmenting the parent ion and analyzing the resulting daughter ions. hpst.czresearchgate.net By comparing the fragmentation patterns of the impurity with that of the parent drug, amlodipine, researchers can identify the structural modifications. For Impurity E, MS/MS analysis revealed a fragmentation pattern that helped confirm its structure as the diethyl ester derivative of amlodipine. The fragmentation pathway can be established by comparing the accurate mass MS/MS spectra of the unknown impurity with spectral libraries of known standards. hpst.czresearchgate.net

| Technique | Observation | Inference | Reference |

|---|---|---|---|

| LC-MS (ESI+) | [M+H]⁺ ion at m/z 392.2 | Molecular weight of the impurity base is 391.2 g/mol. | researchgate.net |

| LC-MS/MS | Matching of fragment ion m/z 294.0892 with a library spectrum of Impurity E. | Confirms the presence of a common substructure with known Impurity E. | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of an unknown compound. This capability significantly aids in the structural elucidation of impurities. hpst.czresearchgate.net

The use of an LC system coupled to a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer has been instrumental in characterizing amlodipine impurities. hpst.czresearchgate.net HRMS can determine the mass of a molecule with very high precision (low ppm error), allowing for the confident assignment of an elemental formula. hpst.cz For instance, in the analysis of amlodipine and its impurities, HRMS is used to generate accurate mass data for both the precursor ions and their fragments. This information is then used by software tools to propose elemental compositions and, subsequently, candidate structures for the impurities. hpst.czresearchgate.net This approach was used to confirm the structures of several amlodipine in-process impurities, including Impurity E. hpst.cz

Electrospray Ionization (ESI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for analyzing polar and thermally labile molecules like amlodipine and its impurities. The analysis is typically performed in the positive ionization mode (ESI+), which generates protonated molecular ions [M+H]⁺. researchgate.netresearchgate.net

Studies have shown that amlodipine provides a very good response under ESI conditions. hpst.cz The compound is sufficiently labile to produce significant fragmentation even at low source voltages, which is useful for structural analysis. hpst.cz The MS and MS/MS spectra for this compound have been successfully obtained using an HPLC-MS/MS system equipped with a positive ESI source. researchgate.netresearchgate.net This technique was fundamental in detecting the impurity at m/z 392.2 and obtaining the fragmentation data needed for its structural confirmation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including pharmaceutical impurities. pharmaffiliates.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques is utilized for complete structural assignment. google.comgoogle.com

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of this compound, specific chemical shifts (δ) are observed that are characteristic of its unique structure, which differs from the parent Amlodipine molecule primarily in its ester groups. A key distinction is the presence of two ethyl ester groups in Impurity E, whereas Amlodipine has one ethyl and one methyl ester. The protons of these ethyl ester groups in Impurity E typically resonate at a chemical shift of approximately δ 1.2–1.4 ppm.

A representative ¹H NMR spectrum of this compound would display signals corresponding to the aromatic protons of the 2-chlorophenyl group, the dihydropyridine ring proton, and the protons of the methyl and ethyl groups, as well as the aminoethoxy side chain.

Table 1: Illustrative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Illustrative Chemical Shift (δ, ppm) |

|---|---|

| Ethyl Ester (CH₃) | ~1.1-1.4 |

| Methyl (on Dihydropyridine Ring) | ~2.3 |

| Aminoethoxy (CH₂) | ~2.9-3.8 |

| Ethyl Ester (CH₂) | ~4.0 |

| Methylene (B1212753) (on Dihydropyridine Ring) | ~4.7 |

| Methine (on Dihydropyridine Ring) | ~5.4 |

| Aromatic (Chlorophenyl Ring) | ~7.0-7.4 |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon framework map. The ¹³C NMR spectrum is crucial for confirming the presence and position of functional groups like carbonyls (C=O) from the ester groups and the carbons of the aromatic and dihydropyridine rings. pharmaffiliates.comgoogle.comgoogle.com

Table 2: Illustrative ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Illustrative Chemical Shift (δ, ppm) |

|---|---|

| Ethyl Ester (CH₃) | ~14.5 |

| Methyl (on Dihydropyridine Ring) | ~19.4 |

| Methine (on Dihydropyridine Ring) | ~37.3 |

| Aminoethoxy (CH₂) | ~41.3, ~68.2 |

| Ethyl Ester (CH₂) | ~60.0 |

| Methylene (on Dihydropyridine Ring) | ~73.5 |

| Dihydropyridine Ring (C3, C5) | ~101.5, ~104.0 |

| Aromatic (Chlorophenyl Ring) | ~127.0-132.5 |

| Dihydropyridine Ring (C2, C4, C6) | ~144.6, ~146.1, ~146.2 |

Note: Data is illustrative and derived from typical values for similar structures. google.com Actual values may differ.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. google.comgoogle.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps trace the proton-proton networks within the molecule, such as the ethyl groups and the aminoethoxy side chain, confirming their structure. google.comajrconline.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a set of experiments (DEPT-45, DEPT-90, and DEPT-135) that differentiate carbon signals based on the number of attached protons. uvic.ca DEPT-90 only shows methine (CH) carbons, while DEPT-135 shows methine (CH) and methyl (CH₃) carbons as positive signals and methylene (CH₂) carbons as negative signals. uvic.ca This technique is instrumental in confirming the assignments made in the ¹³C NMR spectrum. google.comgoogle.com

Together, these NMR methods provide a comprehensive and definitive structural elucidation of this compound. google.comgoogle.com

Fourier-Transform Infrared (FTIR) Spectroscopy in this compound Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. researchgate.netmedcraveonline.com For this compound, FTIR is used to confirm the presence of key functional groups and to distinguish it from other related impurities. The absence of certain bands, such as those corresponding to a phthaloyl group, can also confirm the impurity's specific structure.

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (NH₂) and Dihydropyridine (N-H) | ~3300-3500 |

| C-H Stretch | Alkyl and Aromatic | ~2850-3100 |

| C=O Stretch | Ester | ~1680-1700 |

| C=C Stretch | Dihydropyridine Ring, Aromatic Ring | ~1600-1650 |

| C-O Stretch | Ether, Ester | ~1000-1300 |

Note: Wavenumbers are approximate and can be influenced by the sample state (e.g., KBr pellet, solution).

Single Crystal X-ray Crystallography for Definitive this compound Structure Confirmation

While spectroscopic methods provide powerful evidence for a proposed structure, single crystal X-ray crystallography offers the most definitive and unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry. researchgate.netresearchgate.net This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to build a precise map of electron density, from which the exact positions of all atoms in the crystal lattice can be determined.

Validation of Analytical Methods for this compound

Once analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed for the detection and quantification of this compound, they must be rigorously validated to ensure they are reliable, reproducible, and fit for their intended purpose. ijcrt.org Method validation is a regulatory requirement and demonstrates that the analytical procedure is accurate, precise, and specific for the analyte . synzeal.com

Key validation parameters, as defined by guidelines such as those from the International Council for Harmonisation (ICH), include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and degradation products.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a high correlation coefficient (R²) for the calibration curve, often greater than 0.999.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

The validation process ensures that the analytical method used for routine quality control of Amlodipine can reliably monitor and control the levels of Impurity E, ensuring the safety and efficacy of the final drug product. ijcrt.org

Specificity and Selectivity Studies for Impurity E

Specificity is a crucial parameter in an analytical method, establishing its ability to assess the analyte unequivocally in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products. ijpsdronline.combezmialemscience.org For this compound, specificity is typically demonstrated through a combination of peak identification and forced degradation studies.

In chromatographic methods like High-Performance Liquid Chromatography (HPLC), selectivity is proven by achieving adequate separation between the peak corresponding to Impurity E and peaks of amlodipine and other related substances. researchgate.net The European Pharmacopoeia (Ph. Eur.) specifies the use of a reference solution containing Impurity E, along with other impurities, to confirm peak identity based on relative retention times. drugfuture.comceon.rs For instance, the relative retention time for Impurity E is cited as approximately 1.3 relative to the amlodipine peak. drugfuture.com

Forced degradation studies are instrumental in demonstrating specificity. ceon.rs Amlodipine samples are subjected to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally generate degradation products. scirp.orgscirp.org The analytical method is then used to analyze these stressed samples. The method is considered specific if Impurity E is well-resolved from any degradation products formed, and the peak purity of the analyte can be confirmed using a photodiode array (PDA) detector. researchgate.netscirp.org Purity angles being less than purity thresholds for the known impurity peaks confirm that there is no interference from other components. scirp.orgscirp.org

Linearity and Range Determination for Impurity E Quantification

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. ijpsdronline.com For the quantification of this compound, this is established by preparing a series of solutions of known concentrations and analyzing them. researchgate.net The response (e.g., peak area in HPLC) is then plotted against concentration, and the relationship is assessed, typically by calculating the correlation coefficient (r²) from a linear regression analysis. ijpsdronline.com

A high correlation coefficient, generally greater than 0.99, indicates a strong linear relationship. ijpsdronline.com The analytical range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. researchgate.net For impurities, this range typically spans from the limit of quantitation (LOQ) to 150% of the specification limit for that impurity. ijpsdronline.com One study established a linearity range for amlodipine impurities, including Impurity E, from 0.0001 mg/mL to 0.05 mg/mL. researchgate.netscirp.orgscirp.org

| Parameter | Impurity E | Reference |

| Linearity Range | 0.0001 mg/mL - 0.05 mg/mL | researchgate.net |

| Correlation Coefficient (r²) | > 0.999 | scispace.com |

This table presents representative data for amlodipine impurity analysis; specific values can vary based on the exact methodology.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. ijpsdronline.com The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsdronline.com

These values are often established by the signal-to-noise (S/N) ratio method, where the LOD concentration corresponds to an S/N ratio of approximately 3:1, and the LOQ corresponds to an S/N ratio of about 10:1. ijpsdronline.comscirp.org Alternatively, they can be calculated based on the standard deviation of the response and the slope of the calibration curve. ajpaonline.com For impurity analysis, it is critical that the LOQ is below the reporting threshold for the impurity. researchgate.net In a validated HPLC method for amlodipine and its impurities, the LOQ for Impurity E was established. researchgate.netscirp.orgscirp.org

| Parameter | Impurity E | Reference |

| LOD | Determined as S/N ratio of ~3 | ijpsdronline.comscirp.org |

| LOQ | 0.01% (relative to test concentration) | researchgate.netscirp.orgscirp.org |

This table presents representative data for amlodipine impurity analysis; specific values can vary based on the exact methodology.

Accuracy and Precision Assessment for this compound Analysis

Accuracy and precision are fundamental to validating a quantitative analytical method. Accuracy refers to the closeness of the test results obtained by the method to the true value. medcraveonline.com It is typically assessed using recovery studies, where a known amount of Impurity E standard is spiked into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specified limit). ijpsdronline.com The percentage of the spiked impurity that is recovered by the analytical method is then calculated. tsijournals.com Recovery values between 85% and 110% are often considered acceptable for impurity analysis. scirp.orgscirp.org

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ijpsdronline.com It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst, equipment, and reagents.

Intermediate Precision (Inter-day precision/Ruggedness): Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. ajchem-a.com

For impurity methods, the acceptance criterion for %RSD is often not more than 5.0%. scirp.orgscirp.org

| Validation Parameter | Impurity E | Acceptance Criteria | Reference |

| Accuracy (% Recovery) | 85% - 110% | Within specified range | scirp.orgscirp.org |

| Precision (% RSD) | < 5.0% | ≤ 5.0% | scirp.orgscirp.org |

This table presents representative data for amlodipine impurity analysis; specific values can vary based on the exact methodology.

Robustness and Ruggedness Evaluation of Impurity E Methods

Robustness and ruggedness demonstrate the reliability of an analytical method during normal usage.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. medcraveonline.com For HPLC methods, these variations might include:

Changes in mobile phase pH (e.g., ± 0.2 units). ajchem-a.com

Alterations in mobile phase composition (e.g., ± 5% organic content). ajchem-a.com

Different column temperatures (e.g., ± 5 °C). ajchem-a.com

Variations in flow rate (e.g., ± 0.1 mL/min). ajchem-a.com The method is considered robust if the system suitability parameters, such as resolution and peak symmetry, remain within acceptable limits despite these changes. ajchem-a.com

Ruggedness is a measure of the method's reproducibility under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. ajchem-a.com It is often assessed as part of intermediate precision studies. ajchem-a.com A low %RSD in results between different analysts or on different instruments indicates the method is rugged. ajchem-a.com

| Robustness Parameter | Variation | Typical Result | Reference |

| Flow Rate | ± 0.1 mL/min | Low %RSD | ajchem-a.com |

| Mobile Phase pH | ± 0.2 | Low %RSD | ajchem-a.com |

| Column Temperature | ± 5 °C | Low %RSD | ajchem-a.com |

This table presents examples of parameters tested for robustness; results confirm the method's reliability.

System Suitability Testing for this compound Methods

System Suitability Testing (SST) is an integral part of any chromatographic method. It is performed before and during analysis to ensure that the complete system—including the instrument, reagents, and column—is operating correctly and can generate valid results. ajchem-a.com SST parameters are established during method development and validation.

For the analysis of this compound, typical SST requirements include:

Resolution (Rs): The separation between the peak of interest and the closest eluting peak must be adequate. For instance, a minimum resolution of 2.0 between two adjacent impurity peaks is often required. researchgate.netdrugfuture.com

Tailing Factor (T): Measures peak symmetry. A value not more than 2.0 is generally acceptable. researchgate.net

Theoretical Plates (N): A measure of column efficiency. A minimum number, such as 2000, is usually specified. researchgate.net

Reproducibility (%RSD): The precision of replicate injections of a standard solution is checked. A %RSD of not more than 3.0% for the peak area is a common requirement. researchgate.net

These parameters must meet the pre-defined acceptance criteria before any samples can be analyzed. ajchem-a.comijpsjournal.com

| SST Parameter | Acceptance Criteria | Reference |

| Resolution (Rs) | ≥ 2.0 | researchgate.netdrugfuture.com |

| Tailing Factor (T) | ≤ 2.0 | researchgate.net |

| Theoretical Plates (N) | ≥ 2000 | researchgate.net |

| %RSD of Standard Injections | ≤ 3.0% | researchgate.net |

This table presents common system suitability criteria for amlodipine impurity analysis.

Impurity Profiling and Control Strategies for Amlodipine Impurity E

Identification and Characterization of Known and Unknown Impurities

The detection and characterization of impurities in amlodipine (B1666008) maleate (B1232345) are crucial for ensuring the quality of the final drug product. Various analytical techniques are employed to identify and quantify these compounds, including both known and previously uncharacterized impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for separating impurities from the main amlodipine peak. Studies have successfully used isocratic reverse-phase HPLC methods to detect several impurities in amlodipine maleate, with levels ranging from 0.43% to 1.42%. nih.gov For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized to determine the mass of these impurities, providing initial clues to their structures. nih.gov

Specifically for Amlodipine Impurity E, LC-MS/MS in positive electrospray ionization (ESI) mode can detect the compound at a mass-to-charge ratio (m/z) of 392.2 [M+H]+. Advanced techniques like high-resolution LC/MS and LC-MS/MS, using systems such as the Agilent 6540 Q-TOF, have been instrumental in the structural elucidation of in-process amlodipine impurities. hpst.czresearchgate.net These methods allow for the creation of accurate mass MS databases and spectral libraries, which aid in the identification of known impurities like Impurity E and the characterization of unknown ones. hpst.czresearchgate.net The fragmentation patterns observed in MS/MS are distinct for different impurities, helping to differentiate them. For instance, the fragmentation of Impurity E can be compared with that of other impurities to confirm its identity. hpst.cz

Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide comprehensive data for structural confirmation. nih.gov The combined use of these techniques allows for the unambiguous identification of impurities, a critical step in controlling their levels in the final pharmaceutical product. nih.gov

Impurity Reference Standards and Their Application in Research

Impurity reference standards are essential tools in pharmaceutical research and quality control. For this compound, these standards serve several critical functions. They are used in the development and validation of analytical methods to ensure that these methods are accurate, specific, and sensitive for the detection and quantification of Impurity E. clearsynth.comsynzeal.com

The availability of highly characterized reference standards for this compound, which meet the stringent requirements of pharmacopoeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), is crucial for regulatory submissions like Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs). veeprho.comsynzeal.com These standards are used to confirm the identity of any detected impurities and to quantify them accurately. veeprho.com

In research settings, this compound reference standards are used to investigate the degradation pathways and stability of amlodipine formulations. By understanding how and when this impurity is formed, researchers can develop strategies to minimize its presence. Furthermore, these standards are vital for the validation of various analytical techniques, including ultraviolet (UV) spectrophotometry, HPLC, and High-Performance Thin-Layer Chromatography (HPTLC).

The solubility of this compound has been noted as being slight in chloroform, DMSO, and methanol (B129727), which is an important consideration for its use in analytical method development. The use of these reference standards ensures the reliability and consistency of quality control testing across different batches and manufacturing sites. axios-research.com

Control of Impurity E Levels in Pharmaceutical Manufacturing

Controlling the levels of impurities is a fundamental aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. For this compound, a process-related impurity, several strategies are implemented throughout the manufacturing process.

The formation of this compound is often linked to the synthesis process, particularly due to esterification side reactions. Research has shown that two major by-products, F3 and E3, formed during the cyclization step in the synthesis of phthalyl amlodipine, are precursors to Impurity F and Impurity E, respectively. google.com By optimizing the cyclization process, the levels of these precursor impurities can be minimized. google.com

Key process parameters that can be optimized include the ratio of reactants, the choice of solvent, reaction temperature, and the use of phase-transfer catalysts and ester exchange inhibitors. google.com For example, using an alcohol as the reaction solvent and adjusting the feed ratio of the starting materials can significantly reduce the formation of Impurity E precursors. google.com One study found that a specific feed ratio of 4-(2-phthaloyl imino oxyethyl group) methyl acetoacetate (B1235776) to 3-aminobutene acid methyl ester minimized the content of impurities E3 and F3. google.com

Stringent quality control measures are in place to monitor and control the levels of this compound. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate that process-related impurities like Impurity E be controlled below a certain threshold, typically 0.15% in the drug substance.

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used for routine quality control to quantify this compound and other related substances. google.com Validated, stability-indicating HPLC methods are developed to ensure they are robust and can accurately separate and quantify all potential impurities. nih.govscirp.org These methods are validated according to ICH Q2(R2) guidelines, with parameters such as Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, and recovery being rigorously assessed.

The use of impurity reference standards is critical in these quality control applications to ensure the accuracy of the quantification. clearsynth.comsynzeal.comsynzeal.com The frequency of impurity testing is determined by regulatory requirements, the specific manufacturing process, and the stability of the drug product, with regular testing conducted throughout the product's lifecycle.

Crystallization is a powerful purification technique used in pharmaceutical manufacturing to improve the purity of the active pharmaceutical ingredient. In the case of amlodipine, the crystallization of the amlodipine base has been shown to be highly effective in reducing the levels of impurities, including the precursor to Impurity E. google.com

One study demonstrated that isolating the amlodipine base through crystallization before converting it to its salt form significantly improved the purity of the final product. google.com The purity of the crystallized amlodipine base was 99.47%, compared to 98.96% for the unisolated base. google.com This initial purification step is crucial for reducing the level of Impurity E in the final amlodipine salt to within acceptable limits. google.com

The choice of solvent for crystallization is also important. For instance, recrystallization of phthalyl amlodipine from a toluene/glacial acetic acid system has been shown to yield a product with a purity greater than 97% and levels of Impurity E3 and F3 below 0.10%. google.com This highlights the critical role of crystallization in controlling impurity profiles.

Assessment of Related Impurities in Amlodipine Drug Substance and Products (A, B, C, D, F, G, H)

Besides Impurity E, a number of other related impurities of amlodipine are monitored and controlled. These are often designated by letters (A, B, C, D, F, G, H) in pharmacopoeias. The assessment of this complete impurity profile is essential for a comprehensive quality evaluation of the amlodipine drug substance and product.

Analytical methods, primarily HPLC, are developed and validated to be able to separate and quantify all these specified impurities in a single run. scirp.orgresearchgate.net For example, a rapid HPLC method using a C18 column and a phosphate (B84403) buffer with triethylamine (B128534) at pH 2.8 has been developed to quantify impurities A, B, D, E, F, G, and H in amlodipine tablets. scirp.orgresearchgate.net Another method utilized a core-shell C18 column with a mobile phase of ammonium (B1175870) hydroxide (B78521) and methanol in a gradient mode to separate amlodipine from seven of its impurities. nih.gov

Forced degradation studies are performed to ensure that the analytical method is stability-indicating, meaning it can separate the drug from its degradation products and from other impurities. nih.govceon.rs These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light. nih.gov

The European Pharmacopoeia and the United States Pharmacopeia list several of these impurities, with specified limits for their control. ceon.rs For instance, Impurity D is a known degradation product, while others are process-related. ceon.rs The availability and use of reference standards for all these impurities are crucial for their accurate identification and quantification. axios-research.comsigmaaldrich.com

Special Considerations for Genotoxic Impurities: N-Nitroso Amlodipine

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing and safety assurance. While various process-related and degradation impurities are routinely monitored, a specific class of impurities known as genotoxic impurities requires special consideration due to their potential to damage DNA and cause cancer even at very low levels of exposure. In the context of Amlodipine, the formation of N-nitroso Amlodipine, a Nitrosamine (B1359907) Drug Substance-Related Impurity (NDSRI), represents a significant concern that necessitates rigorous control strategies.

N-nitroso compounds, commonly known as nitrosamines, are classified as a "cohort of concern" by the International Council for Harmonisation (ICH) in its M7(R2) guideline due to their high mutagenic and carcinogenic potential. fda.govkobia.krpmda.go.jp Their unexpected discovery in various drug products, including sartans and metformin, has prompted global regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to mandate comprehensive risk assessments and implement stringent controls for all pharmaceuticals. fda.govsgs.comzamann-pharma.comqbdgroup.com

N-Nitroso Amlodipine is formed from a reaction between a nitrosating agent and the secondary amine functional group present in the Amlodipine molecule itself. fda.govveeprho.com This reaction can potentially occur during API or drug product manufacturing or even during storage if sources of nitrites (e.g., as contaminants in excipients) and a susceptible amine are present under appropriate conditions. fda.govpmda.go.jp As an NDSRI, N-Nitroso Amlodipine is unique to the drug substance and requires a dedicated safety assessment and control approach. fda.govhumanjournals.com

Regulatory authorities have developed frameworks to establish safe exposure levels for these impurities. The primary approach is to determine a compound-specific Acceptable Intake (AI) limit, which represents a daily exposure level that would not pose a significant safety concern to patients over a lifetime. fda.govfirstwordpharma.com For many NDSRIs where specific carcinogenicity data is lacking, the FDA and other agencies have adopted the Carcinogenic Potency Categorization Approach (CPCA). humanjournals.comeuropeanpharmaceuticalreview.com This method uses structure-activity relationships to assign the nitrosamine to a potency category, which then corresponds to a specific AI limit. humanjournals.com

N-Nitroso Amlodipine has been evaluated using this framework. Based on its structural features, it is assigned to a specific potency category which dictates its AI limit. fda.govlabanalysis.itmedicinesforeurope.com The FDA has published a recommended AI limit for N-Nitroso Amlodipine, providing a clear target for manufacturers to control this impurity. veeprho.comfda.govfirstwordpharma.com

Table 1: Regulatory Acceptable Intake (AI) Limit for N-Nitroso Amlodipine

| Impurity Name | Parent Drug | Potency Category | Recommended AI Limit (ng/day) | Regulatory Body |

|---|---|---|---|---|

| N-Nitroso Amlodipine | Amlodipine | 5 | 1500 | U.S. FDA |

Data sourced from FDA publications. fda.govhumanjournals.comfirstwordpharma.comlabanalysis.itmedicinesforeurope.com

The control strategy for N-Nitroso Amlodipine is multifaceted and guided by ICH M7 principles. zamann-pharma.com It begins with a thorough risk assessment to identify all potential sources of nitrosating agents and conditions that could lead to the impurity's formation throughout the manufacturing process and shelf-life of the product. zamann-pharma.comdlrcgroup.com

Key elements of the control strategy include:

Process Optimization: Modifying manufacturing conditions to avoid the simultaneous presence of amines and nitrites, especially under acidic conditions which can accelerate nitrosation. zamann-pharma.com

Raw Material Control: Sourcing and testing raw materials, including excipients and solvents, to ensure they are free from nitrite (B80452) or other nitrosating agent contamination. pmda.go.jp

Analytical Testing: Employing highly sensitive and specific analytical methods to detect and quantify trace levels of N-Nitroso Amlodipine. veeprho.com Techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are often required to achieve the necessary low detection limits. sgs.comnih.gov

Specification Limits: Establishing appropriate specification limits for the impurity in the API and/or the finished drug product to ensure the AI limit is not exceeded. pmda.go.jp The control strategy should demonstrate that the level of N-Nitroso Amlodipine is consistently maintained as low as possible. europeanpharmaceuticalreview.comdlrcgroup.com

By implementing these comprehensive risk mitigation and control strategies, pharmaceutical manufacturers can ensure that drug products containing Amlodipine are safe and that patient exposure to the genotoxic impurity N-Nitroso Amlodipine remains below the regulatory established acceptable intake limit. zamann-pharma.comdlrcgroup.com

Table 2: List of Mentioned Compounds

| Compound Name | Type | IUPAC Name | CAS Number |

|---|---|---|---|

| Amlodipine | Active Pharmaceutical Ingredient | 3-ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | 88150-42-9 |

| This compound | Amlodipine-related Impurity | diethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | 140171-65-9 |

| N-Nitroso Amlodipine | Genotoxic Impurity (NDSRI) | 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1-nitroso-1,4-dihydropyridine-3,5-dicarboxylate | 3048033-49-1 |

Information sourced from chemical databases and supplier information. veeprho.comnih.govcleanchemlab.com

Regulatory Landscape and Compliance for Amlodipine Impurity E

Pharmacopoeial Monographs and Amlodipine (B1666008) Impurity E (EP, USP)

Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide detailed monographs for Amlodipine Besylate that include specific tests for related substances, encompassing Amlodipine Impurity E. synthinkchemicals.comusp.org These monographs are legally binding standards that manufacturers must adhere to for their product to be considered compliant in the respective regions.

In the European Pharmacopoeia (EP) , this compound is explicitly listed as a specified impurity in the monograph for Amlodipine Besilate. drugfuture.comveeprho.com The monograph details a liquid chromatography method to be used for the determination of related substances. drugfuture.com It provides the relative retention time for Impurity E to facilitate its identification during analysis. drugfuture.com The EP sets a specific acceptance criterion for Impurity E, ensuring its level does not exceed a defined threshold in the active pharmaceutical ingredient (API). drugfuture.com

Similarly, the United States Pharmacopeia (USP) addresses this compound, referring to it as Amlodipine Related Compound E. veeprho.comsynzeal.comallmpus.com The USP monograph for Amlodipine Besylate outlines a related substances test that is designed to separate and quantify all relevant impurities, including Compound E. usp.orguspnf.com Adherence to the limits and methods prescribed in the USP monograph is mandatory for products marketed in the United States. The presence of this compound in these major pharmacopoeias underscores its importance as a critical quality attribute for Amlodipine. synthinkchemicals.comveeprho.com

International Conference on Harmonisation (ICH) Guidelines (Q1A(R2), Q3A(R2))

The International Conference on Harmonisation (ICH) provides globally recognized guidelines on pharmaceutical quality, safety, and efficacy. For this compound, the most relevant guidelines are ICH Q3A(R2), which deals with impurities in new drug substances, and ICH Q1A(R2), which covers stability testing. ich.orggmp-compliance.org

ICH Q3A(R2) provides a framework for the control of impurities in new drug substances produced by chemical synthesis. gmp-compliance.orgslideshare.net This guideline classifies impurities into organic, inorganic, and residual solvents. ich.org this compound falls under the category of organic impurities, which can arise from the manufacturing process or degradation of the drug substance during storage.

The guideline requires applicants for marketing authorization to summarize the actual and potential impurities, including degradation products observed during stability studies. ich.org This information is a key part of the chemistry, manufacturing, and controls (CMC) section of a regulatory submission. Stability testing, governed by ICH Q1A(R2), is essential to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light, which can lead to the formation of impurities such as Impurity E.

ICH Q3A(R2) establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. slideshare.net These thresholds are crucial for determining the regulatory requirements for any given impurity. The maximum daily dose for Amlodipine is 10 mg. drugs.comdroracle.aidroracle.aimedicalnewstoday.com Based on this MDD, the ICH Q3A(R2) thresholds for impurities are as follows:

| Threshold Type | Threshold Limit (for MDD ≤ 2 g/day ) | Application to this compound (MDD = 10 mg) |

| Reporting Threshold | 0.05% | Any impurity at or above 0.05% must be reported in the registration application. ich.org |

| Identification Threshold | 0.10% | If Impurity E is present at a level above 0.10%, its structure must be elucidated. slideshare.net |

| Qualification Threshold | 0.15% | If Impurity E exceeds 0.15%, its biological safety must be established. slideshare.net |

This table outlines the standard ICH Q3A(R2) thresholds and their specific application to this compound based on the drug's maximum daily dose.

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the level specified. slideshare.netich.org An impurity is considered qualified if its levels have been adequately justified by safety or clinical studies. slideshare.net

Regulatory Requirements for Analytical Method Validation

To ensure the reliable measurement of this compound, the analytical methods used must be validated according to regulatory requirements, primarily outlined in ICH Q2(R1) guidelines. gmp-compliance.orgfda.govslideshare.netich.org A validated analytical procedure is essential to demonstrate that it is suitable for its intended purpose, which in this case is the accurate quantification of Impurity E. slideshare.net

The validation process for an impurity quantification method involves assessing several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and the main drug substance.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.